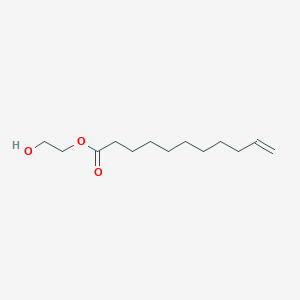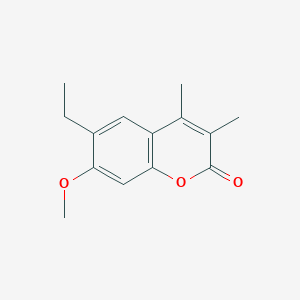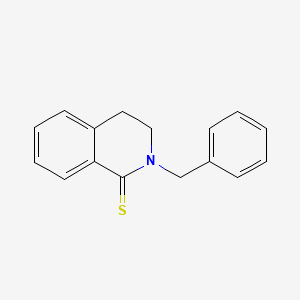
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by the presence of a thione group at the 1-position and a benzyl group at the 2-position of the isoquinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde to form the isoquinoline ring.
Thionation: The introduction of the thione group is achieved by treating the isoquinoline derivative with a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction is typically carried out in an inert solvent like toluene or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Various substituted isoquinoline derivatives
科学研究应用
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction disrupts normal cellular processes, which can be exploited for therapeutic purposes.
相似化合物的比较
Similar Compounds
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-one: This compound has a carbonyl group instead of a thione group and exhibits different reactivity and biological activity.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the thione group and has different chemical properties and applications.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile: Contains a nitrile group, leading to different reactivity and uses.
Uniqueness
2-Benzyl-3,4-dihydroisoquinoline-1(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
110719-12-5 |
|---|---|
分子式 |
C16H15NS |
分子量 |
253.4 g/mol |
IUPAC 名称 |
2-benzyl-3,4-dihydroisoquinoline-1-thione |
InChI |
InChI=1S/C16H15NS/c18-16-15-9-5-4-8-14(15)10-11-17(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI 键 |
USHPRUDPOWKEFH-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=S)C2=CC=CC=C21)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


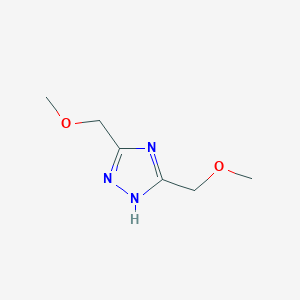

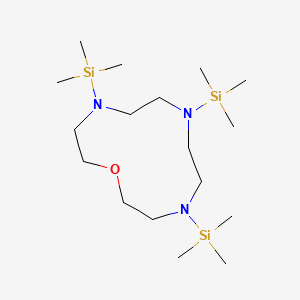
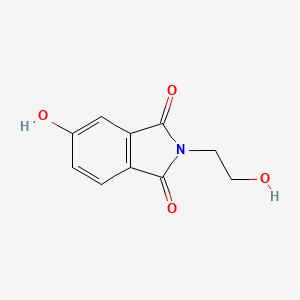
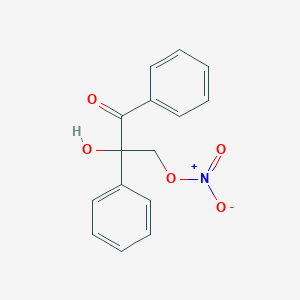
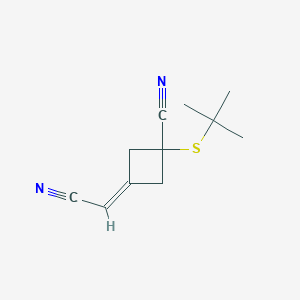

![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)

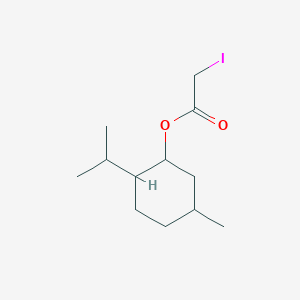
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)

